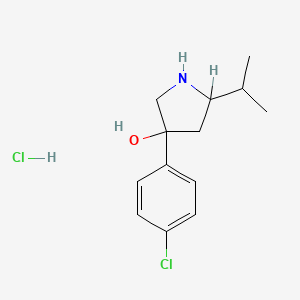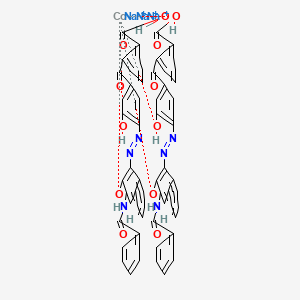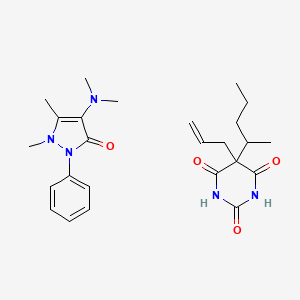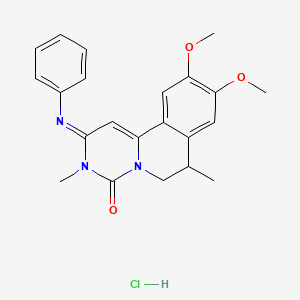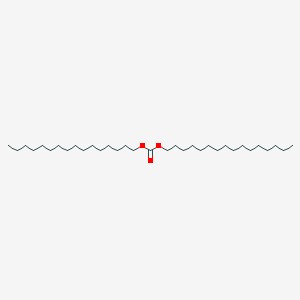
Dicetyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicetyl carbonate is an organic compound classified as a carbonate ester. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Dicetyl carbonate can be synthesized through several methods, including the reaction of cetyl alcohol with phosgene or the transesterification of dimethyl carbonate with cetyl alcohol. The reaction conditions typically involve the use of catalysts such as sodium methoxide or potassium carbonate to facilitate the process.
Industrial Production Methods: In industrial settings, this compound is often produced via the transesterification route due to its efficiency and lower environmental impact. The process involves heating dimethyl carbonate and cetyl alcohol in the presence of a catalyst, followed by purification steps to obtain the final product.
化学反応の分析
Types of Reactions: Dicetyl carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
科学的研究の応用
Dicetyl carbonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and carbonates.
Biology: It serves as a solvent and reagent in biochemical assays and experiments.
Medicine: this compound is utilized in the formulation of pharmaceuticals, especially in drug delivery systems.
Industry: It is employed in the production of polymers, lubricants, and plasticizers due to its stability and reactivity.
作用機序
The mechanism by which dicetyl carbonate exerts its effects involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with functional groups such as hydroxyl, amino, and carboxyl groups.
類似化合物との比較
Dimethyl carbonate: Known for its use as a methylating agent and solvent.
Diethyl carbonate: Used in the production of polycarbonates and as a fuel additive.
Dipropyl carbonate: Utilized in organic synthesis and as a solvent.
Uniqueness of Dicetyl Carbonate: this compound stands out due to its longer alkyl chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring higher molecular weight and hydrophobicity, such as in the production of certain polymers and lubricants.
特性
CAS番号 |
13784-52-6 |
|---|---|
分子式 |
C33H66O3 |
分子量 |
510.9 g/mol |
IUPAC名 |
dihexadecyl carbonate |
InChI |
InChI=1S/C33H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33(34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChIキー |
RAIOXDBEGGPDRH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


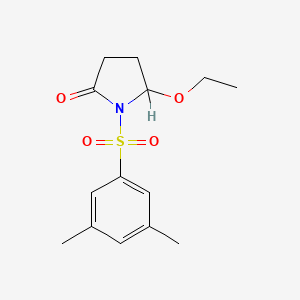
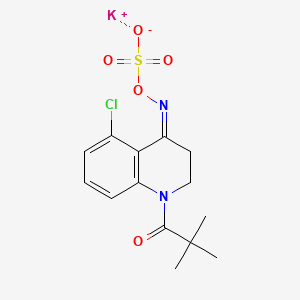
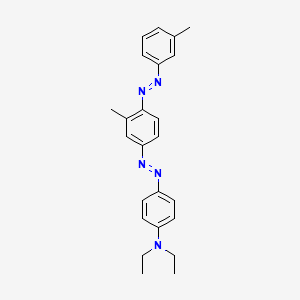
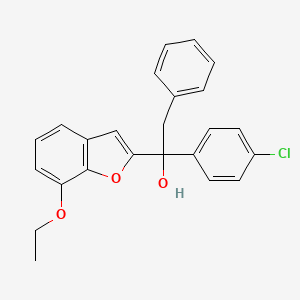
![3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]](/img/structure/B12724485.png)



